5-Iodo-1H-pyrazole-3-carbohydrazide
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Overview
Description
5-Iodo-1H-pyrazole-3-carbohydrazide is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. The presence of an iodine atom at the 5-position and a carbohydrazide group at the 3-position makes this compound particularly interesting for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-1H-pyrazole-3-carbohydrazide typically involves the cyclocondensation of hydrazine with a suitable carbonyl compound. One common method is the reaction of 5-iodo-1H-pyrazole-3-carboxylic acid with hydrazine hydrate under reflux conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the desired pyrazole derivative .
Industrial Production Methods
the general principles of pyrazole synthesis, such as multicomponent reactions and cyclocondensation, can be adapted for large-scale production .
Chemical Reactions Analysis
Types of Reactions
5-Iodo-1H-pyrazole-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: The iodine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole-3-carboxylic acid derivatives, while substitution reactions can introduce various functional groups at the 5-position .
Scientific Research Applications
5-Iodo-1H-pyrazole-3-carbohydrazide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound can be used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Iodo-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. It can also modulate receptor activity by binding to receptor sites and altering signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
3-Iodo-1H-pyrazole: Similar in structure but lacks the carbohydrazide group.
5-Bromo-1H-pyrazole-3-carbohydrazide: Similar but with a bromine atom instead of iodine.
5-Iodo-1H-pyrazole-3-carboxylic acid: Similar but with a carboxylic acid group instead of carbohydrazide.
Uniqueness
The presence of both the iodine atom and the carbohydrazide group in 5-Iodo-1H-pyrazole-3-carbohydrazide makes it unique. This combination of functional groups provides distinct reactivity and potential for diverse applications in various fields of research.
Properties
Molecular Formula |
C4H5IN4O |
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Molecular Weight |
252.01 g/mol |
IUPAC Name |
5-iodo-1H-pyrazole-3-carbohydrazide |
InChI |
InChI=1S/C4H5IN4O/c5-3-1-2(8-9-3)4(10)7-6/h1H,6H2,(H,7,10)(H,8,9) |
InChI Key |
NQKDMWRUIXEOHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NN=C1C(=O)NN)I |
Origin of Product |
United States |
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